Sensory Bitterness Reduction: Gentiotriose vs. Gentiobiose
In a controlled human gustatory sensation test, the bitterness of enzymatically synthesized gentiotriose was quantitatively compared to that of its disaccharide precursor gentiobiose. The test was conducted using human volunteers under standardized tasting conditions [1].
| Evidence Dimension | Perceived bitterness intensity |
|---|---|
| Target Compound Data | Relative bitterness intensity = 1 (baseline equivalent to 20% of gentiobiose bitterness) |
| Comparator Or Baseline | Gentiobiose, relative bitterness intensity = 5 |
| Quantified Difference | Gentiotriose exhibits one-fifth (20%) of the bitterness of gentiobiose |
| Conditions | Human volunteer gustatory sensation test; enzymatic synthesis via β-glucosidase from Penicillium multicolor |
Why This Matters
For food and functional ingredient applications where taste acceptability is critical, gentiotriose provides a substantially less bitter alternative to gentiobiose, supported by quantitative human sensory data.
- [1] Fujimoto Y, Hattori T, Uno S, Murata T, Usui T. Enzymatic synthesis of gentiooligosaccharides by transglycosylation with β-glycosidases from Penicillium multicolor. Carbohydrate Research. 2009;344(8):972-978. View Source
